(E)-3-(6-Methoxypyridin-3-YL)acrylic acid
Overview
Description
(E)-3-(6-Methoxypyridin-3-YL)acrylic acid is a useful research compound. Its molecular formula is C9H9NO3 and its molecular weight is 179.17 g/mol. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
- Application : Used as an inhibitor for corrosion in low alloy steel, specifically in acidic environments. Studies using various techniques including Gravimetric, Polarization, EIS, and others demonstrated that the inhibition efficiency increases with the concentration of (E)-3-(6-Methoxypyridin-3-YL)acrylic acid derivatives (Rajeev Kumar et al., 2017).
Catalyst for Asymmetric Hydrogenation
- Application : Acts as a highly effective catalyst for the asymmetric hydrogenation of certain compounds. This includes its use in synthesizing specific molecules, where it showed a faster rate of hydrogenation compared to other catalysts (C. Chen et al., 1998).
α-Glucosidase Inhibition Activity
- Application : Exhibits higher α-glucosidase inhibition activity, potentially useful in the development of treatments for diseases like diabetes. Molecular docking studies have shown good affinity for α-glucosidase (M. Santoso et al., 2022).
Antagonist for alpha(v)beta(3) Receptor
- Application : Identified as a potent and selective antagonist of the alpha(v)beta(3) receptor. The compound's efficacy has been shown in in vivo models of bone turnover, making it a candidate for clinical development in related fields (J. Hutchinson et al., 2003).
Protein Patterning in Cell Mechanobiology
- Application : Useful in cell mechanobiology research for protein patterning on polyacrylamide substrates. This has applications in studying cellular behaviors in response to different mechanical and geometric factors (M. Poellmann & A. W. Wagoner Johnson, 2013).
Properties
IUPAC Name |
(E)-3-(6-methoxypyridin-3-yl)prop-2-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-13-8-4-2-7(6-10-8)3-5-9(11)12/h2-6H,1H3,(H,11,12)/b5-3+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVAKGACNCPHDFX-HWKANZROSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C=CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NC=C(C=C1)/C=C/C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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